molecular formula C63H87N15O14S B574768 MMP Substrate III, Fluorogenic CAS No. 193475-71-7

MMP Substrate III, Fluorogenic

Cat. No. B574768
CAS RN: 193475-71-7
M. Wt: 1310.54
InChI Key: IZGNTKLGZGISLF-HPRKGXSHSA-N
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Description

“MMP Substrate III, Fluorogenic” is a specific fluorogenic resonance energy transfer (FRET) peptide substrate with an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as fluorophore/quencher combination .


Synthesis Analysis

The synthesis of “MMP Substrate III, Fluorogenic” involves the combination of a fluorescence resonance energy transfer (FRET) peptide substrate and its specific binding peptide with different lengths of linkers .


Molecular Structure Analysis

The molecular structure of “MMP Substrate III, Fluorogenic” is complex, with a Hill Formula of C₆₃H₈₈N₁₆O₁₄S . It is a peptide sequence of DABCYL-GABA-Pro-Gln-Gly-Leu-Glu (EDANS)-Ala-Lys-NH₂ .


Chemical Reactions Analysis

“MMP Substrate III, Fluorogenic” is a substrate for matrix metalloproteinases (MMPs). When cleaved by MMPs, it exhibits a high degree of sensitivity that is not affected by optical disturbances in biological media .


Physical And Chemical Properties Analysis

“MMP Substrate III, Fluorogenic” is a red lyophilized solid that is soluble in DMSO and Tris-buffered saline (pH 7.6). It exhibits fluorescence with an excitation maximum at 340 nm and an emission maximum at 485 nm .

Scientific Research Applications

Tumor Imaging

“MMP Substrate III, Fluorogenic” is used in the development of MT1-MMP activatable fluorogenic probes for tumor detection . The specificity of the probes increases due to the high affinity of the MT1-MMP specific binding peptide while keeping the ability to amplify the output imaging signals in response to MMP activity with the FRET substrate .

Detection of MMP Activity

This substrate is useful for the detection of MMP activity . It has been tested on various MMPs, including MMP-2, MMP-9, MMP-3, and MMP-1 .

Assessment of Total Activity in Crude Preparations

“MMP Substrate III, Fluorogenic” is suitable for assessing total activity in crude preparations by continuous assays . It has been tested on MMP-7 and MMP-2 .

Study of MMP Specificity

The substrate is used in studies to understand the specificity of different MMPs . Overlapping substrate specificities within the family of matrix metalloproteinases (MMPs) increase the potential for a substrate to be cleaved by multiple enzymes within this family .

Development of Peptide Substrates for MMPs

“MMP Substrate III, Fluorogenic” is used in the development of peptide substrates for MMPs . These substrates are important in studying the catabolism of extracellular matrix (ECM) components .

Study of Disease States

MMPs have been implicated in a variety of disease states, including arthritis, glomerulonephritis, periodontal disease, tissue ulcerations, and tumor cell invasion and metastasis . The substrate is used in research to understand the role of MMPs in these conditions .

Mechanism of Action

Target of Action

The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .

Mode of Action

MMP Substrate III, Fluorogenic is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .

Biochemical Pathways

The cleavage of the MMP Substrate III, Fluorogenic by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .

Pharmacokinetics

Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .

Action Environment

The action of MMP Substrate III, Fluorogenic is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .

Safety and Hazards

The safety data sheet (SDS) for “MMP Substrate III, Fluorogenic” provides important information about its potential hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

Future Directions

Future research on “MMP Substrate III, Fluorogenic” could focus on enhancing the specificity of the substrate for particular MMPs. For instance, one study developed MT1-MMP activatable fluorogenic probes with enhanced specificity via high-affinity peptide conjugation .

properties

IUPAC Name

[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGNTKLGZGISLF-HPRKGXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87N15O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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